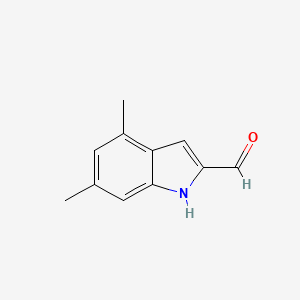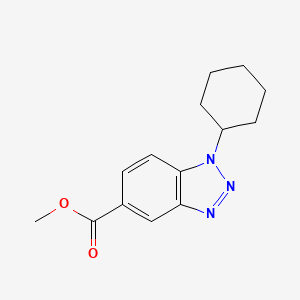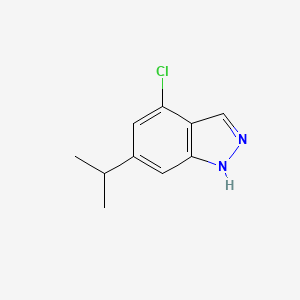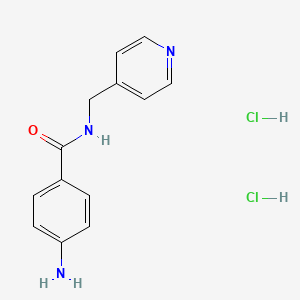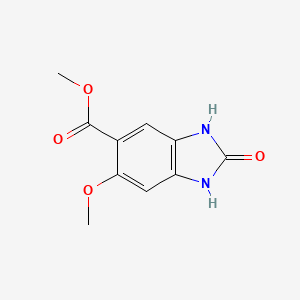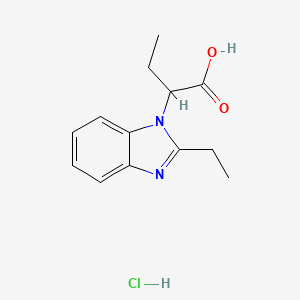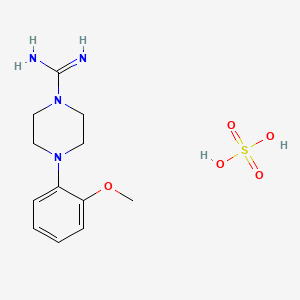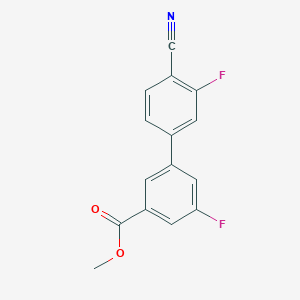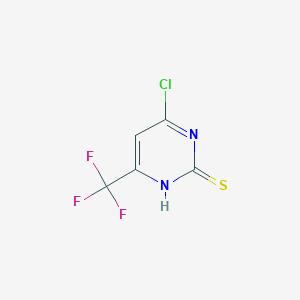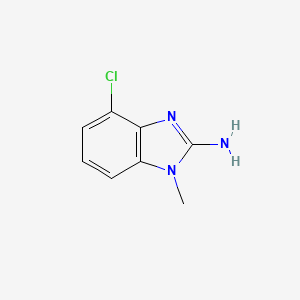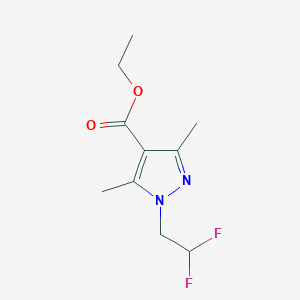
2-(Cyclobutylmethyl)cyclohexan-1-one
Vue d'ensemble
Description
2-(Cyclobutylmethyl)cyclohexan-1-one is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(Cyclobutylmethyl)cyclohexan-1-one consists of a cyclohexanone ring with a cyclobutylmethyl group attached . Cyclohexanone is a six-membered cyclic molecule with a ketone functional group, and cyclobutylmethyl is a four-membered cyclic molecule attached to a methyl group .Physical And Chemical Properties Analysis
The predicted boiling point of 2-(Cyclobutylmethyl)cyclohexan-1-one is 242.4±8.0 °C, and its predicted density is 0.992±0.06 g/cm3 .Applications De Recherche Scientifique
Bifunctional Building Block in Synthesis
This compound has been recognized as a versatile building block in synthesis . It can be used as a starting material for constructing various target molecules or as a substrate for testing synthetic methodologies . The methylene groups to the carbonyl group in this compound can be regioselectively deprotonated under either kinetic or thermodynamic control to offer the possibility of reacting at either C-2 or C-6 .
Incorporation into Natural Products and Bioactive Compounds
Many natural products and bioactive compounds contain a cyclohexane motif and in quite a few cases, it is even possible to identify an intact carbon framework of this compound incorporated in the given target structures . Examples include sclerosporin, pumiliotoxin C (alkaloid cis-195 J), qinghaosu, panamonon B, platencin, nandrolone, litosetoenin B, and higginsianin E .
Regioselective Deprotonation
The methylene groups to the carbonyl group in this compound can be regioselectively deprotonated under either kinetic or thermodynamic control to offer the possibility of reacting at either C-2 or C-6 . This allows for many different ways to incorporate itself into various target structures .
Installation of C-C Bond
The silyl enol ethers of this compound may be treated with Pd (OAc)2 or IBX to install a C-C bond conjugate to the carbonyl group at either C2/C-3 or C-5/C-6 to activate either C-3 or C-5 as desired . Also, in either case, C-4 would be activated as it becomes an allylic position .
Ring-Expansion
The silyl enol ethers of this compound may be coupled with ring-expansion (mediated by a 3/6 ring fused bicyclic species) to generate the corresponding cycloheptenones .
Isolation from Fungal Strain
A new cyclohexan-1-one, named xylariaone, was isolated from the fungal strain Xylaria sp. 12F0758 . Its structure was elucidated by spectroscopic analyses, including 1D and 2D NMR experiments, and by high-resolution fast atom bombardment (HR-FAB-MS) mass spectrometry .
Propriétés
IUPAC Name |
2-(cyclobutylmethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-11-7-2-1-6-10(11)8-9-4-3-5-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDODDLZKIDBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethyl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
